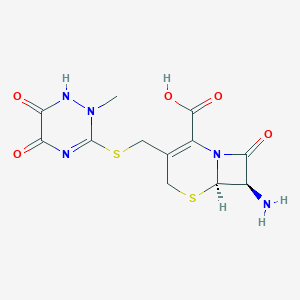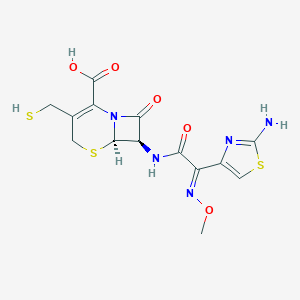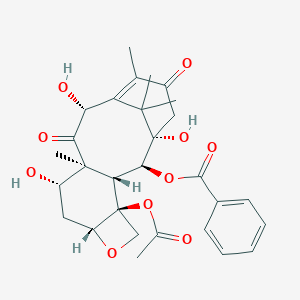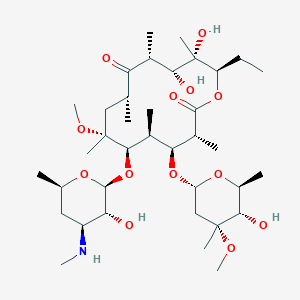
N-Désméthyl Clarithromycine
Vue d'ensemble
Description
N-Desmethyl Clarithromycin is a derivative of Clarithromycin, which is a semisynthetic macrolide antibiotic . It has the molecular formula C37H67NO13 and a molecular weight of 733.93 g/mol . It is extensively metabolized by CYP3A to 14-hydroxyclarithromycin and N-desmethylclarithromycin .
Synthesis Analysis
The synthesis of N-Desmethyl Clarithromycin involves the action of cytochrome P-450 enzymes in liver microsomes . A scalable process for the preparation of substantially pure clarithromycin has been demonstrated, which could potentially be applied to its derivative, N-Desmethyl Clarithromycin .Molecular Structure Analysis
The molecular structure of N-Desmethyl Clarithromycin includes several functional groups such as esters, ketones, secondary amines, hydroxyl groups, secondary alcohols, tertiary alcohols, and ethers . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Chemical Reactions Analysis
N-Desmethyl Clarithromycin is a metabolite of Clarithromycin, which undergoes metabolic reactions under the action of cytochrome P-450 enzymes in liver microsomes . The ratio of 14-hydroxyclarithromycin to clarithromycin decreases with increasing doses, indicating saturation or autoinhibition of CYP3A-mediated metabolism .Physical and Chemical Properties Analysis
N-Desmethyl Clarithromycin has a molecular weight of 733.93 g/mol . It is a derivative of Clarithromycin, which is acid-stable and has a half-life of 5–7 hours with an oral dose of 500 mg administered every 12 hours .Applications De Recherche Scientifique
Pharmacocinétique et métabolisme des médicaments
La N-Désméthyl Clarithromycine est un métabolite principal de l'antibiotique clarithromycine. Elle est formée par les processus métaboliques de la sous-famille du cytochrome P450 (CYP3A) hépatique . Comprendre sa pharmacocinétique est crucial pour prédire les interactions médicamenteuses, en particulier avec les médicaments métabolisés par les enzymes CYP3A. Ces connaissances sont appliquées en pharmacologie clinique pour optimiser les schémas posologiques et améliorer l'efficacité thérapeutique tout en minimisant les effets indésirables .
Médecine vétérinaire
En médecine vétérinaire, la this compound a été identifiée dans les microsomes de foie de poulet. Les recherches dans ce domaine se concentrent sur le criblage rapide et l'analyse de confirmation des médicaments vétérinaires et de leurs métabolites, qui sont essentiels pour l'évaluation complète de la sécurité des aliments d'origine animale . Cela contribue au domaine de la pharmacologie vétérinaire et de la sécurité alimentaire.
Recherche biochimique
Les études biochimiques impliquant la this compound explorent sa structure et ses interactions au niveau moléculaire. Le profil biochimique détaillé du composé, y compris sa formule moléculaire et sa masse, est documenté dans des bases de données comme ChEBI, aidant les chercheurs à identifier les composés ayant des structures ou des fonctions similaires .
Essais cliniques
La this compound a été référencée dans des essais cliniques, en particulier dans des études évaluant les interactions pharmacocinétiques. Par exemple, sa production peut être supprimée par l'inhibition du CYP3A, affectant les niveaux d'exposition à la fois du composé parent et du métabolite principal . Ces données sont essentielles pour les essais cliniques visant à comprendre la portée complète de l'action d'un médicament et ses interactions potentielles.
Utilisations thérapeutiques
Bien que la this compound elle-même ne soit pas directement utilisée à des fins thérapeutiques, son composé parent, la clarithromycine, est largement utilisé pour traiter diverses infections bactériennes. La recherche sur les effets et les interactions du métabolite contribue à une meilleure compréhension des utilisations thérapeutiques de la clarithromycine et de ses effets secondaires potentiels .
Mécanisme D'action
Target of Action
N-Desmethyl Clarithromycin, like its parent compound Clarithromycin, primarily targets the bacterial 50S ribosomal subunit . This subunit plays a crucial role in bacterial protein synthesis. By binding to this subunit, N-Desmethyl Clarithromycin inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process .
Mode of Action
N-Desmethyl Clarithromycin works synergistically with its parent compound, Clarithromycin . It penetrates the bacterial cell wall and reversibly binds to domain V of the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, blocking the translocation of peptides . This interaction disrupts protein synthesis, leading to inhibition of bacterial growth or bacterial death, depending on the organism and drug concentration .
Biochemical Pathways
N-Desmethyl Clarithromycin affects the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, it inhibits the translocation of peptides during translation, disrupting the protein synthesis pathway . This disruption can lead to the death of the bacteria or inhibit their growth .
Pharmacokinetics
The pharmacokinetics of N-Desmethyl Clarithromycin is closely related to that of its parent compound, Clarithromycin. Clarithromycin is extensively metabolized by CYP3A to 14-hydroxyclarithromycin and N-Desmethyl Clarithromycin . It exhibits nonlinear pharmacokinetics, demonstrated by reduced clearance with increasing doses
Result of Action
The primary result of N-Desmethyl Clarithromycin’s action is the inhibition of bacterial growth or bacterial death, depending on the organism and drug concentration . In a study involving human cervical cancer HeLa cells, N-Desmethyl Clarithromycin was found to induce apoptosis in these cells . .
Action Environment
The action, efficacy, and stability of N-Desmethyl Clarithromycin can be influenced by various environmental factors. These factors can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes. For example, the presence of CYP3A enzymes is necessary for the metabolism of Clarithromycin to N-Desmethyl Clarithromycin
Orientations Futures
The future directions of N-Desmethyl Clarithromycin research could involve further exploration of its pharmacokinetics and potential therapeutic applications. For instance, Clarithromycin has been noted for its efficacy as an add-on drug for treating multiple myeloma . This could potentially extend to its derivative, N-Desmethyl Clarithromycin.
Analyse Biochimique
Biochemical Properties
N-Desmethyl Clarithromycin interacts with various enzymes and proteins in biochemical reactions. It has been found to induce apoptosis in HeLa cells, a type of human cervical cancer cell .
Cellular Effects
N-Desmethyl Clarithromycin affects various types of cells and cellular processes. It inhibits HeLa cell growth in a dose- and time-dependent manner . It influences cell function by inducing apoptosis, a process of programmed cell death .
Molecular Mechanism
N-Desmethyl Clarithromycin exerts its effects at the molecular level through several mechanisms. It activates caspase-3, an enzyme that plays a crucial role in the execution-phase of cell apoptosis . It also induces the degradation of caspase-3 substrates, the inhibitor of ICAD and PARP .
Temporal Effects in Laboratory Settings
Over time, N-Desmethyl Clarithromycin has been observed to inhibit HeLa cell growth in a dose- and time-dependent manner
Propriétés
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,44)30(41)20(4)27(39)18(2)16-36(9,46-13)32(51-34-28(40)24(38-11)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-35(8,45-12)31(42)23(7)48-26/h18-26,28-32,34,38,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJTVUQEURKBDL-RWJQBGPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)OC)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)OC)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454111 | |
| Record name | N-Desmethyl Clarithromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
733.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101666-68-6 | |
| Record name | Erythromycin, N-demethyl-6-O-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101666686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethyl Clarithromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERYTHROMYCIN, N-DEMETHYL-6-O-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS14R8NX37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you tell me about the identification of N-Desmethyl Clarithromycin as a metabolite and its presence in environmental samples?
A1: N-Desmethyl Clarithromycin is a known metabolite of the antibiotic Clarithromycin. While Clarithromycin itself is often the focus of analysis in environmental samples, a study using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) successfully identified N-Desmethyl Clarithromycin in chicken liver microsomes after incubation with Clarithromycin. [] This highlights the importance of considering metabolites in pharmaceutical analysis, as they can also persist in the environment.
Q2: What analytical techniques are commonly used to detect N-Desmethyl Clarithromycin?
A2: Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) has proven to be a powerful technique for detecting and identifying N-Desmethyl Clarithromycin in complex matrices like chicken liver microsomes and wastewater. [, ] This approach offers the sensitivity and selectivity needed to distinguish N-Desmethyl Clarithromycin from the parent compound and other metabolites.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)




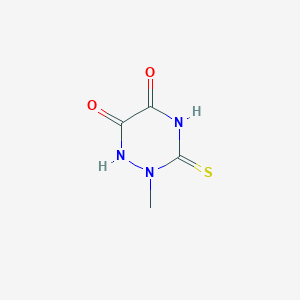
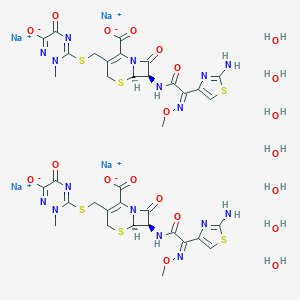
![(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B194010.png)

